molecular formula C7H14O3 B6235025 5-ethoxypentanoic acid CAS No. 70160-06-4

5-ethoxypentanoic acid

Cat. No.: B6235025
CAS No.: 70160-06-4
M. Wt: 146.2
InChI Key:
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Description

5-Ethoxypentanoic acid is an organic compound that belongs to the class of carboxylic acids. It has the molecular formula C(7)H({14})O(_3) and is characterized by the presence of an ethoxy group attached to the fifth carbon of a pentanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Ethoxypentanoic acid can be synthesized through several methods. One common synthetic route involves the esterification of pentanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion:

Pentanoic acid+EthanolH2SO45-Ethoxypentanoic acid+Water\text{Pentanoic acid} + \text{Ethanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{Water} Pentanoic acid+EthanolH2​SO4​​5-Ethoxypentanoic acid+Water

Another method involves the alkylation of pentanoic acid with ethyl bromide in the presence of a base such as sodium hydroxide. This reaction also requires reflux conditions to achieve high yields:

Pentanoic acid+Ethyl bromideNaOH5-Ethoxypentanoic acid+Sodium bromide\text{Pentanoic acid} + \text{Ethyl bromide} \xrightarrow{\text{NaOH}} \text{this compound} + \text{Sodium bromide} Pentanoic acid+Ethyl bromideNaOH​5-Ethoxypentanoic acid+Sodium bromide

Industrial Production Methods

In an industrial setting, this compound is typically produced through large-scale esterification processes. These processes often utilize continuous flow reactors to maintain optimal reaction conditions and ensure consistent product quality. The use of catalysts and solvents is carefully controlled to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5-Ethoxypentanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can yield alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products Formed

    Oxidation: Formation of 5-ethoxypentanone or 5-ethoxypentanal.

    Reduction: Formation of 5-ethoxypentanol.

    Substitution: Formation of various substituted pentanoic acids depending on the nucleophile used.

Scientific Research Applications

5-Ethoxypentanoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of fragrances and flavoring agents due to its pleasant odor.

Mechanism of Action

The mechanism of action of 5-ethoxypentanoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The ethoxy group can enhance the compound’s lipophilicity, affecting its absorption and distribution within biological tissues.

Comparison with Similar Compounds

Similar Compounds

    Pentanoic acid: The parent compound without the ethoxy group.

    4-Ethoxypentanoic acid: A positional isomer with the ethoxy group on the fourth carbon.

    5-Methoxypentanoic acid: A similar compound with a methoxy group instead of an ethoxy group.

Uniqueness

5-Ethoxypentanoic acid is unique due to the presence of the ethoxy group at the fifth carbon, which imparts distinct chemical and physical properties. This structural feature can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.

Properties

CAS No.

70160-06-4

Molecular Formula

C7H14O3

Molecular Weight

146.2

Purity

95

Origin of Product

United States

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